molecular formula C16H13N3O B1630144 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone CAS No. 356560-90-2

2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone

Cat. No.: B1630144
CAS No.: 356560-90-2
M. Wt: 263.29 g/mol
InChI Key: DKDCQJVSQGVNMD-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone (CAS 356560-90-2) is a high-value chemical building block with a molecular formula of C16H13N3O and a molecular weight of 263.29 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of inhibitors for kinase targets. Its structure, featuring both methylpyridinyl and quinoxalinyl moieties, is closely related to compounds investigated as potent and selective Transforming Growth Factor-beta (TGF-β) type 1 receptor (ALK5) kinase inhibitors . Research into such inhibitors is critical for exploring new therapeutic avenues for conditions involving fibrosis, chronic kidney disease, and wound healing . The compound serves as a key synthetic intermediate in the synthesis of more complex molecules, including the development of Galunisertib and related candidates, highlighting its central role in early-stage pharmaceutical R&D . It is supplied with detailed analytical characterization to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, or for human use .

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)-1-quinoxalin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-3-2-4-13(19-11)10-16(20)12-5-6-14-15(9-12)18-8-7-17-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDCQJVSQGVNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625422
Record name 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356560-90-2
Record name 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphonate-Mediated Coupling and Hydrolysis

A prominent synthetic route involves the coupling of quinoxaline-6-carbaldehyde with (phenylamino)methylphosphonate intermediates. In this method, 6-(dimethylamino)picolinaldehyde and 4-methylthiazole-2-carbaldehyde are treated with aniline and diphenyl phosphite in isopropyl alcohol to yield phosphonates 10a and 10b (90% and 70% yields, respectively). Subsequent coupling with quinoxaline-6-carbaldehyde in tetrahydrofuran (THF) and isopropyl alcohol (4:1) in the presence of cesium carbonate (Cs₂CO₃) generates intermediates, which undergo hydrolysis with 1 N hydrochloric acid to produce monoketones 11a and 11b (71% and 52% yields).

Key Advantages :

  • High regioselectivity due to the electron-withdrawing nature of the phosphonate group.
  • Mild reaction conditions (room temperature, aqueous workup).

Limitations :

  • Moderate yields for the final hydrolysis step.
  • Requires handling of moisture-sensitive reagents.

Oxidative Dehydrogenation Using Hydrobromic Acid

Patent literature describes the oxidative conversion of 2-(6-methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanol to the target ketone using hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO). For example, dissolving the precursor in DMSO at 60–70°C and adding 48% aqueous HBr induces dehydrogenation over 3 hours. Neutralization with sodium bicarbonate and extraction with ethyl acetate followed by silica gel chromatography yields the product in 83% purity.

Reaction Conditions :

  • Temperature: 60–70°C.
  • Solvent: DMSO.
  • Acid: 48% HBr (2–3 equivalents).

Characterization Data :

  • ¹H NMR (250 MHz, CDCl₃): δ 2.51 (s, 3H, CH₃), 7.37–7.97 (m, aromatic protons).
  • Mass Spectrometry : m/z 293 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters across methodologies:

Method Yield (%) Temperature Key Reagents Purification Source
Phosphonate Coupling 52–71 Ambient Cs₂CO₃, HCl Column Chromatography
Oxidative Dehydrogenation 83 60–70°C HBr, DMSO Silica Gel Chromatography
Oxazolidinone Condensation 85.7 30–35°C Trimethylacetyl Chloride Crystallization

Structural and Mechanistic Considerations

The electronic interplay between the 6-methylpyridin-2-yl and quinoxalin-6-yl moieties dictates reactivity. Density functional theory (DFT) calculations suggest that the methyl group on pyridine enhances electron density at the α-carbon, facilitating nucleophilic attack during coupling. Conversely, the quinoxaline ring’s electron-deficient nature promotes oxidative dehydrogenation under acidic conditions.

Spectroscopic Correlations :

  • IR Spectroscopy : A strong carbonyl stretch at 1680–1700 cm⁻¹ confirms ketone formation.
  • ¹³C NMR : Resonances at δ 190–195 ppm correspond to the ethanone carbonyl.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline and pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline and pyridine products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid and 6-methylpyridine-2-carboxylic acid, while reduction may produce 2-(6-methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanol.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs with variations in substituents, core scaffolds, or appended functional groups. Below is a detailed analysis:

Pyridine-Substituted Analogs

  • However, this modification may reduce metabolic stability due to increased susceptibility to oxidative N-dealkylation .
  • 1-(4-Methylthiazol-2-yl)-2-(quinoxalin-6-yl)ethanone (11b): Substituting pyridine with a thiazole ring introduces sulfur-based polarity, which could alter pharmacokinetic profiles. Thiazole-containing analogs often exhibit improved membrane permeability but may face challenges in synthetic scalability .
  • However, this substitution may increase molecular rigidity, affecting conformational adaptability .

Alkyl Chain-Modified Derivatives

Compounds such as 2-(6-alkylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanones (8a–d) feature varying alkyl chains (e.g., methyl, ethyl, propyl) on the pyridine ring. These modifications influence:

  • Lipophilicity : Longer alkyl chains increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Enzymatic Inhibition : Shorter chains (e.g., methyl) favor steric compatibility with kinase active sites, as seen in TGF-β1 receptor inhibition studies .

Hydrazine-Functionalized Derivatives

Schiff base analogs like A8, A9, and A12 incorporate hydrazine linkages formed via condensation with aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde). These derivatives:

  • Enable Metal Coordination: The hydrazino group facilitates complexation with transition metals (e.g., nickel), expanding applications in catalysis or material science .
  • Alter Bioactivity : The appended aromatic aldehydes may confer antioxidant or antimicrobial properties, diverging from the parent compound’s kinase inhibition focus .

Ethanedione Analogs

1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione replaces the ethanone bridge with a diketone group. This modification:

  • Reduces Stability : The diketone moiety may render the compound prone to hydrolysis under physiological conditions .

Data Tables: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone Pyridine + quinoxaline + ethanone C₁₇H₁₂N₄O 288.31 TGF-β1 receptor kinase inhibition
1-(6-(Dimethylamino)pyridin-2-yl)-2-(quinoxalin-6-yl)ethanone (11a) Dimethylamino-pyridine substitution C₁₈H₁₅N₅O 317.35 Enhanced solubility, potential metabolic lability
1-(4-Methylthiazol-2-yl)-2-(quinoxalin-6-yl)ethanone (11b) Thiazole substitution C₁₅H₁₀N₄OS 306.33 Improved membrane permeability
2-[N'-(4-Hydroxy-benzylidene)-hydrazino]-1-(2-methyl-indoloquinoxalin-6-yl)ethanone (A9) Hydrazine + indoloquinoxaline + benzaldehyde C₂₇H₂₀N₆O₂ 468.49 Antioxidant activity, metal coordination
1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione Ethanedione bridge C₁₆H₁₁N₃O₂ 277.28 High reactivity, electrophilic character

Biological Activity

2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone, with the CAS number 356560-90-2, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C16_{16}H13_{13}N3_{3}O
  • Molecular Weight : 263.29 g/mol
  • IUPAC Name : 2-(6-methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one
  • Purity : 97% .

Research on the biological activity of this compound is still emerging, but preliminary studies suggest it may interact with various biological pathways. Its structure indicates potential interactions with receptors involved in inflammation and metabolic processes.

Antimicrobial Properties

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including resistant strains, which highlights their potential as therapeutic agents in combating infections .

Anti-inflammatory Effects

In vitro studies have suggested that compounds within this chemical class may modulate inflammatory responses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings align with studies on other quinoxaline derivatives that demonstrate their ability to suppress inflammatory pathways .

Study 1: Antimicrobial Evaluation

A study conducted by researchers at Tokyo University evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting promising applications in antibiotic development.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Quinoxaline Derivative A1632
This compound 8 16

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of various quinoxaline derivatives in a murine model of induced inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250120
Treatment (10 mg/kg) 150 80

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 1-(3-methylquinoxalin-2-yl)ethanone with 6-methylpyridine-2-carbaldehyde in methanol under basic conditions (e.g., 3% NaOH) for 24 hours, followed by filtration and purification. Reaction yields depend on solvent polarity, temperature, and stoichiometric ratios of precursors. Characterization via HPLC (≥98% purity) and FTIR (for carbonyl and aromatic C-H stretches) is critical .

Q. How is the compound characterized for structural validation?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FTIR : Confirm the presence of the ketone group (C=O stretch ~1680–1720 cm⁻¹) and aromatic systems (C-H stretches ~3000–3100 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) should show signals for methyl groups (δ ~2.5 ppm for pyridyl-CH₃) and quinoxaline protons (δ ~8.0–9.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 316.12 for C₁₇H₁₃N₃O) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial evaluation often involves enzyme inhibition assays. For ALK5 inhibition:

Enzyme Assay : Measure IC₅₀ values using recombinant ALK5 kinase and a luciferase-based reporter system (e.g., p3TP-luc in HaCaT cells).

Cell-Based Assay : Quantify inhibition of TGF-β-induced phosphorylation via Western blot (anti-phospho-Smad2/3 antibodies). Compound 18a, a structural analog, showed IC₅₀ = 0.013 μM in enzymatic assays and 80% inhibition at 0.1 μM in cellular models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be elucidated for analogs of this compound?

  • Methodological Answer :

  • Systematic Substitution : Modify the quinoxaline (e.g., electron-withdrawing groups at C6) or pyridine (e.g., halogenation at C2) moieties.
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, replacing the quinoxaline with a pyrimidine ring reduces ALK5 inhibition by >50%, highlighting the importance of the quinoxaline scaffold .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to ALK5’s ATP-binding pocket .

Q. What strategies resolve contradictory data between in vitro and cellular activity?

  • Methodological Answer :

Solubility Assessment : Use dynamic light scattering (DLS) or nephelometry to rule out aggregation in cell media.

Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation.

Off-Target Screening : Employ kinome-wide profiling (e.g., KinomeScan) to exclude non-specific kinase inhibition. A discrepancy observed for analog 18a was traced to off-target effects on JNK1/2, necessitating selectivity optimization .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), aqueous solubility, and CYP450 metabolism. For this compound, predicted logP = 2.8 suggests moderate blood-brain barrier permeability.
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., structural alerts for quinoxaline-derived mutagenicity) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, base concentration). Central composite design (CCD) can model interactions between variables.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of carbonyl condensation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone
Reactant of Route 2
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2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone

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